Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate: is a fluorinated organic compound with the molecular formula C7H6F6O3 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various fields, including organic synthesis and materials science, due to its reactivity and stability.
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products
Mode of Action
For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2- [ ( Z )-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo [ h ]quinoline, respectively .
Biochemical Pathways
Its role in the synthesis of enantiopure trifluoromethyl-functionalized products suggests that it may influence various biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of various compounds suggests that it may have diverse effects at the molecular and cellular levels .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is used as a building block in organic synthesis. Its fluorinated nature makes it valuable for the synthesis of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to introduce trifluoromethyl groups into drug candidates, enhancing their metabolic stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and receptor modulators .
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments .
Comparison with Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-2-butynoate
- Trifluoroacetic acid ethyl ester
Comparison: Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and stability .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTISEJLUUFWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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